molecular formula C16H13BrClN5OS B3610872 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide

Cat. No. B3610872
M. Wt: 438.7 g/mol
InChI Key: CWIOXUIIEHWTNH-UHFFFAOYSA-N
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Description

This compound is a derivative of 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole . It has a complex structure that includes a 1,2,4-triazole ring, a thiadiazole ring, and aromatic rings with chlorine and bromine substituents .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including esterification, hydrazination, salt formation, cyclization, and coupling reactions . For instance, one synthesis started from 4-chlorobenzoic acid, underwent esterification, hydrazination, salt formation, and cyclization to afford a thiadiazole intermediate. This intermediate was then converted into a sulfonyl chloride, which was reacted with amines to give the final product .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . IR spectroscopy can give insights into the functional groups present .


Physical And Chemical Properties Analysis

The compound has a melting point of 229-233 °C . Its molecular weight is 211.67 . Other physical and chemical properties such as boiling point, density, and pKa have been predicted .

Safety and Hazards

The compound may cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation .

Future Directions

The future directions for this compound could involve further studies to determine its potential applications. For instance, it could be tested for various biological activities .

properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClN5OS/c17-11-2-1-3-13(8-11)20-14(24)9-25-16-22-21-15(23(16)19)10-4-6-12(18)7-5-10/h1-8H,9,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIOXUIIEHWTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide
Reactant of Route 3
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide

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